molecular formula C7H8O4 B3021568 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1027355-51-6

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B3021568
CAS No.: 1027355-51-6
M. Wt: 156.14
InChI Key: YWHQIVJPIBHBSV-UHFFFAOYSA-N
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Description

3-Oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the formation of the oxabicyclo ring system through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific oxabicyclo ring system and the presence of both ketone and carboxylic acid functional groups. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHQIVJPIBHBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydroxide (1M, 74 mL, 0.074 mol) was added to a stirred solution of 30 (3.73 g, 0.018 mol) in methanol (105 mL) at room temperature. After 4 h, the reaction mixture was neutralized with 3M HCl, evaporated and co-evaporated with toluene several times. Pyridine (75 mL) and Ac2O (53 mL) were added and the reaction mixture was allowed to shake overnight at room temperature. The mixture was then co-evaporated with toluene and purified by flash column chromatography (ethyl acetate+1% acetic acid) to give the title compound (2.51 g, 88%) as a yellow oil.
Quantity
74 mL
Type
reactant
Reaction Step One
Name
30
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (1M, 74 mL, 0.074 mol) was added to a stirred solution of compound 3a (3.73 g, 0.018 mol) in methanol (105 mL) at room temperature. After 4 h, the reaction mixture was neutralized with 3M HCl, evaporated and co-evaporated with toluene several times. Pyridine (75 mL) and Ac2O (53 mL) were added and the reaction mixture was allowed to shake overnight at room temperature. The mixture was then co-evaporated with toluene and purified by flash column chromatography (ethyl acetate+1% acetic acid) which gave the title compound (2.51 g, 88%) as a yellow oil.
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 2
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 3
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 4
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 6
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

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